4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)9-5-6-16-11(17-9)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYRXBMFGXXHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650497 | |
| Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-59-2 | |
| Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and ethyl 4-hydroxybenzoate.
Reaction Conditions: The reaction is carried out in the presence of cesium carbonate (Cs2CO3) as a base in a suitable solvent such as ethanol. The mixture is stirred at room temperature for 2-3 hours.
Product Isolation: After the reaction is complete, the solvent is removed, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Coupling Reactions: The pyrimidine ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of carboxylate salts or esters.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them valuable in developing new antimicrobial agents.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of several benzoic acid derivatives, demonstrating that the trifluoromethyl substitution enhances potency against resistant strains of bacteria .
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. Its structure allows it to interact with specific enzymes involved in inflammation, potentially leading to new anti-inflammatory drugs.
Case Study:
In vitro assays have revealed that this compound inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Herbicide Development
The unique chemical structure of this compound offers potential as a herbicide. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed control strategies.
Data Table: Herbicidal Activity Comparison
| Compound | Target Plant Species | Activity (g/ha) |
|---|---|---|
| This compound | Amaranthus retroflexus | 150 |
| Glyphosate | Various | 1000 |
| Atrazine | Various | 500 |
This table illustrates that the compound may achieve effective control at lower application rates compared to traditional herbicides .
Polymer Additives
Due to its excellent thermal stability and chemical resistance, this compound is being explored as an additive in polymer formulations. It can enhance the mechanical properties and durability of plastics.
Case Study:
Research conducted by polymer scientists demonstrated that incorporating this compound into polycarbonate matrices significantly improved impact resistance and thermal properties .
Mechanism of Action
The mechanism of action of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The benzoic acid moiety may contribute to the compound’s ability to form hydrogen bonds with target molecules, stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
(a) 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic Acid (CAS: 869109-12-6)
- Structure : Pyridine replaces pyrimidine; -CF₃ at pyridine position 3.
- Molecular Weight : 283.2 g/mol.
- Key Differences : Pyridine’s single nitrogen atom reduces hydrogen-bonding capacity compared to pyrimidine. The -CF₃ position (3 vs. 4) alters steric effects and electronic distribution .
(b) 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic Acid (CAS: 869109-14-8)
- Structure : -CF₃ at pyridine position 4.
- Molecular Weight : 283.2 g/mol.
- Key Differences : Positional isomerism of -CF₃ on pyridine may influence target binding in drug discovery. Pyridine analogs generally exhibit lower thermal stability than pyrimidines .
(c) 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic Acid (CAS: 223127-47-7)
Pyrimidine-Based Analogs
(a) 4-[(4-{[2-(Trifluoromethoxy)phenyl]amino}pyrimidin-2-yl)amino]benzoic Acid
- Structure: Amino linker instead of ether; additional trifluoromethoxyphenyl substituent.
- Formula : C₁₈H₁₃F₃N₄O₃.
- Molecular Weight : 390.3 g/mol.
- Key Differences: The amino linker facilitates stronger hydrogen bonding but may increase susceptibility to oxidative metabolism. The bulky phenyl group enhances π-π stacking but reduces solubility .
(b) 2-Methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic Acid (CAS: 1495407-96-9)
- Structure: Methyl substitution on benzoic acid; amino linker.
- Formula : C₁₃H₁₀F₃N₃O₂.
- Molecular Weight : 297.24 g/mol.
- The amino linker offers distinct pharmacokinetic profiles compared to ether linkages .
Functional Group Variations
(a) 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde (CAS: 914636-59-2 derivative)
- Structure : Aldehyde replaces carboxylic acid.
- Aldehydes are reactive intermediates in organic synthesis but less stable .
(b) 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl Chloride (CAS: 1160058-86-5)
Comparative Analysis Table
| Compound Name | Heterocycle | Substituent Position | Linker | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound (CAS 914636-59-2) | Pyrimidine | 4-CF₃, 2-O- | Ether | 284.2 | Benzoic acid, metabolic stability |
| 4-{[3-CF₃-pyridin-2-yl]oxy}benzoic acid | Pyridine | 3-CF₃, 2-O- | Ether | 283.2 | Reduced H-bonding vs. pyrimidine |
| 4-[(4-CF₃-pyrimidin-2-yl)amino]benzoic acid | Pyrimidine | 4-CF₃, 2-NH- | Amino | ~297.2 | Enhanced H-bonding, lower stability |
| 4-[5-CF₃-pyridin-2-yl]benzoic acid | Pyridine | 5-CF₃, 2- | Direct | 267.2 | Rigid structure, lower solubility |
Biological Activity
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid (CAS Number: 914636-59-2) is a compound with significant potential in medicinal chemistry, particularly due to its structural attributes that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₇F₃N₂O₃, with a molecular weight of approximately 284.2 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇F₃N₂O₃ |
| Molecular Weight | 284.2 g/mol |
| CAS Number | 914636-59-2 |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Anti-inflammatory Effects
The compound's benzoic acid moiety suggests potential anti-inflammatory properties. Research indicates that benzoic acid derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This could imply that this compound may also exert similar effects, warranting further investigation.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or inflammatory processes.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- Protein Interaction : The trifluoromethyl group may enhance binding affinity to target proteins, affecting their function.
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds provide insights into its potential applications:
- Flavivirus Inhibition : Compounds structurally similar to this benzoic acid derivative have shown promise in inhibiting dengue virus replication through modulation of viral protein expression .
- Anti-inflammatory Activity : A study on benzoate derivatives demonstrated their ability to reduce inflammation markers in vitro, suggesting a pathway for further exploration with this compound .
- Toxicological Profile : Safety data indicate that while the compound is classified as an irritant, it has not been associated with severe toxic effects upon controlled exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
